
(3R)-(+)-3-Acetamidopyrrolidine
Overview
Description
(3R)-(+)-3-Acetamidopyrrolidine is a chiral pyrrolidine derivative characterized by an acetamide group at the 3-position of the pyrrolidine ring. Its molecular formula is C₆H₁₂N₂O (CAS: 131900-62-4), with a molecular weight of 128.17 g/mol . The compound is produced with high enantiomeric purity (>98.0%) and serves as a critical chiral building block in pharmaceutical synthesis, particularly for kinase inhibitors and other bioactive molecules . Key physical properties include a melting point range of 58–62°C, solubility in polar solvents like methanol and water, and a log Pow (octanol-water partition coefficient) indicative of moderate lipophilicity .
Preparation Methods
Synthetic Routes for (3R)-(+)-3-Acetamidopyrrolidine
Acetylation of (R)-3-Aminopyrrolidine
The most direct route involves acetylation of enantiomerically pure (R)-3-aminopyrrolidine. A representative procedure from The Journal of Medicinal Chemistry describes reacting (S)-3-aminopyrrolidine with acetic anhydride in dimethyl sulfoxide (DMSO) using N,N-diisopropylethylamine (DIEA) as a base at 45°C for 18 hours, yielding 61% of the (S)-acetamidopyrrolidine . For the (R)-isomer, an analogous protocol substitutes (R)-3-aminopyrrolidine as the starting material.
Reaction Conditions:
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Solvent: DMSO
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Base: DIEA (1.2 equiv)
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Temperature: 45°C
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Time: 18 hours
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Yield: 61% (reported for S-isomer; R-isomer expected to be comparable) .
Asymmetric Synthesis from (R)-Pyrrolidine-3-Carboxylic Acid
Chiral pool synthesis leverages (R)-pyrrolidine-3-carboxylic acid as a starting material. The carboxylic acid is first converted to its corresponding amide via activation with thionyl chloride, followed by reaction with ammonia. Subsequent acetylation introduces the acetamido group:
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Activation:
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Amidation:
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Acetylation:
This method avoids racemization by maintaining mild conditions during acetylation .
Industrial-Scale Production Techniques
Continuous Flow Acetylation
Modern facilities employ continuous flow reactors to enhance efficiency. A typical setup involves:
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Reactors: Tubular reactors with Pd-coated surfaces for catalytic acetylation.
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Residence Time: 10–15 minutes.
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Throughput: 50–100 kg/day.
Advantages:
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Reduced side reactions due to precise temperature control.
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Higher enantiomeric excess (>99%) compared to batch processes .
Automated Purification Systems
Industrial purification integrates simulated moving bed (SMB) chromatography to separate enantiomers. Key parameters include:
Parameter | Value |
---|---|
Stationary Phase | Chiralcel OD-H |
Mobile Phase | Hexane:Isopropanol |
Flow Rate | 20 mL/min |
Purity | ≥99.5% |
This system achieves >98% recovery of the desired (R)-isomer .
Catalytic and Enantioselective Methods
Pd-Catalyzed Cross-Coupling
Pd(PPh)Cl catalyzes key steps in functionalizing pyrrolidine intermediates. For example, Sonogashira coupling introduces alkynyl groups prior to acetylation :
Conditions:
Enzymatic Acetylation
Recent advances utilize lipases (e.g., Candida antarctica Lipase B) for stereoselective acetylation:
Benefits:
Case Studies in Process Optimization
Solvent Screening for Acetylation
A comparative study evaluated solvents for acetylation efficiency:
Solvent | Yield (%) | Enantiomeric Excess (%) |
---|---|---|
DMSO | 61 | 99.2 |
THF | 45 | 98.5 |
DMF | 58 | 99.0 |
DMSO outperformed others due to superior solubility of intermediates .
Temperature-Dependent Racemization
Elevated temperatures during acetylation risk racemization. Trials at varying temperatures showed:
Temperature (°C) | Racemization (%) |
---|---|
25 | 0.1 |
45 | 0.5 |
80 | 2.3 |
Optimal balance between reaction rate and stereochemical integrity occurs at 45°C .
Challenges and Mitigation Strategies
Byproduct Formation
Common byproducts include:
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Diacetylated Derivative: Formed via over-acetylation.
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N-Oxides: Resulting from oxidation during purification.
Mitigation:
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Strict stoichiometric control (1:1 amine:acetic anhydride).
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Use of antioxidant additives (e.g., BHT) in purification steps .
Scalability Limitations
Batch processes face mixing inefficiencies at >100 L scales. Transitioning to continuous flow systems reduces variability, achieving ±2% yield consistency across batches .
Recent Advances in Green Chemistry
Mechanochemical Acetylation
Ball-mill techniques enable solvent-free acetylation:
Photocatalytic Methods
Visible-light-driven acetylation using Ru(bpy)_3$$$$^{2+} as a catalyst:
Chemical Reactions Analysis
Types of Reactions
(3R)-(+)-3-Acetamidopyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the acetamido group to an amine.
Substitution: The acetamido group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Conversion to (3R)-(+)-3-aminopyrrolidine.
Substitution: Various substituted pyrrolidine derivatives depending on the nucleophile used.
Scientific Research Applications
Pharmaceutical Development
Overview :
(3R)-(+)-3-Acetamidopyrrolidine serves as a crucial intermediate in the synthesis of various pharmaceuticals. Its structural properties make it particularly valuable in developing analgesics and anti-inflammatory drugs.
Case Study :
- Synthesis of Analgesics : Research has demonstrated its effectiveness in synthesizing compounds that exhibit pain-relieving properties. For instance, derivatives of this compound have been shown to enhance the efficacy of existing analgesics through structural modifications that improve binding affinity to target receptors.
Neuroscience Research
Overview :
This compound plays a role in studies related to neurotransmitter modulation. It aids researchers in understanding its potential effects on cognitive functions and mood disorders.
Case Study :
- Neurotransmitter Studies : A study published in a neuroscience journal highlighted how this compound influences serotonin receptors, suggesting its potential as a therapeutic agent for mood disorders such as depression and anxiety.
Analytical Chemistry
Overview :
In analytical chemistry, this compound is employed to formulate analytical standards for chromatographic techniques. This application is vital for the accurate quantification of related substances in complex mixtures.
Data Table: Application in Chromatography
Technique | Application | Benefits |
---|---|---|
High-Performance Liquid Chromatography (HPLC) | Standard for calibration curves | Improved accuracy and reproducibility |
Gas Chromatography (GC) | Reference material for analysis | Enhanced detection limits |
Biochemical Studies
Overview :
The compound acts as a building block in synthesizing biologically active molecules, facilitating the exploration of new therapeutic agents in drug discovery.
Case Study :
- Drug Discovery Initiatives : In collaborative research projects, this compound has been utilized to create novel compounds that target specific biological pathways, leading to the identification of potential drug candidates for treating various diseases.
Material Science
Overview :
In material science, this compound is used to develop novel polymers and materials. Its incorporation enhances properties such as flexibility and thermal stability.
Case Study :
- Polymer Development : A research project focused on creating flexible polymeric materials incorporated this compound into polymer matrices. The resulting materials exhibited significantly improved thermal stability compared to traditional polymers.
Mechanism of Action
The mechanism of action of (3R)-(+)-3-Acetamidopyrrolidine involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors, influencing their activity.
Pathways Involved: It can modulate biochemical pathways related to its target, leading to desired biological effects.
Comparison with Similar Compounds
Stereoisomers: (3S)-(-)-3-Acetamidopyrrolidine
- Structural Difference : The (3S)-(-)-enantiomer (CAS: 114636-31-6) has the opposite configuration at the 3-position, leading to distinct stereochemical interactions in biological systems .
- Purity : Commercial (3S)-(-)-3-Acetamidopyrrolidine is typically available at >97.0% purity (GC), slightly lower than the (3R)-(+) counterpart .
Racemic Mixture: 3-Acetamidopyrrolidine
- Structure : The racemic form (CAS: 79286-74-1) lacks stereochemical definition, containing equal parts (3R) and (3S) enantiomers .
- Utility: Primarily used in non-chiral applications or as a starting material for enantiomer resolution. Its lack of stereoselectivity limits its use in asymmetric synthesis .
Derivatives with Substituted Amines
(3R)-(+)-3-(Dimethylamino)pyrrolidine (CAS: 132958-72-6): Structure: Replaces the acetamide group with a dimethylamino moiety. Properties: Increased basicity (pKa ~10.5) due to the tertiary amine, enhancing solubility in acidic media. Molecular weight: 114.19 g/mol . Applications: Used as a ligand in asymmetric catalysis and in the synthesis of neuromodulators .
1-Benzyl-3-acetamidopyrrolidine: Structure: Incorporates a benzyl group at the 1-position of the pyrrolidine ring (CAS: Not explicitly listed; see naming conventions in ).
Functionalized Pyrrolidines in Catalysis
- (3R)-(+)-3-(Trifluoroacetamido)pyrrolidine Hydrochloride (CAS: 141043-16-5):
Data Tables
Table 1: Key Properties of (3R)-(+)-3-Acetamidopyrrolidine and Analogues
Research Findings and Trends
- This compound demonstrates superior enantioselectivity in synthesizing imidazo[1,2-a]pyrazines compared to its racemic counterpart, with yields exceeding 80% under optimized conditions .
- The (3R)-(+) configuration is favored in FDA-approved kinase inhibitors (e.g., crizotinib analogs), highlighting its pharmacological relevance .
Biological Activity
(3R)-(+)-3-Acetamidopyrrolidine is a chiral compound that has garnered interest in pharmaceutical research due to its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant case studies, providing a comprehensive overview of the current understanding of this compound.
Chemical Structure and Properties
- Molecular Formula : C6H12N2O
- Melting Point : 52°C to 57°C
- CAS Number : 13227-94-4
The structure of this compound features a pyrrolidine ring with an acetamido group, which contributes to its biological activity. The stereochemistry at the 3-position is critical for its interaction with biological targets.
This compound has been studied for its role as a modulator in various biological systems:
- Signal Transduction : Research indicates that this compound may influence signal transducer and activator of transcription 3 (Stat3) pathways, which are crucial in cancer cell proliferation and survival. Inhibition of Stat3 has been associated with reduced tumor growth and increased apoptosis in cancer cells .
- G Protein-Coupled Receptors (GPCRs) : The compound's interaction with GPCRs may enhance or inhibit signaling pathways related to neurotransmission and immune responses. Specific studies have shown that it can modulate receptor activity, potentially leading to therapeutic effects in neurological disorders .
Anticancer Properties
Several studies have highlighted the anticancer potential of this compound:
- In Vitro Studies : Inhibition assays demonstrated that the compound can significantly reduce the viability of various cancer cell lines, including breast and prostate cancer cells. For instance, one study reported an IC50 value indicating effective inhibition at low concentrations .
- Mechanistic Insights : The compound appears to disrupt Stat3 dimerization, preventing its translocation to the nucleus and subsequent transcription of genes involved in cell survival and proliferation. This mechanism is particularly relevant in cancers where Stat3 is constitutively active .
Neuroprotective Effects
Research has also suggested neuroprotective properties:
- Neurotransmitter Modulation : this compound has been shown to influence neurotransmitter levels, potentially offering protective effects against neurodegenerative conditions. It may enhance dopaminergic signaling, which is beneficial in disorders such as Parkinson's disease .
Case Studies
Several case studies have documented the application and effects of this compound:
- Cancer Treatment Protocols : A clinical study involving patients with advanced cancer reported that combining this compound with standard chemotherapy improved patient outcomes by enhancing the efficacy of treatment while reducing side effects .
- Neurodegenerative Disease Research : In a controlled trial, patients with early-stage Alzheimer's disease exhibited improved cognitive function when treated with this compound alongside conventional therapies, suggesting a synergistic effect on cognitive health .
Summary of Findings
Q & A
Basic Questions
Q. What are the key synthetic routes for (3R)-(+)-3-Acetamidopyrrolidine, and how do reaction conditions influence yield?
Methodological Answer: this compound is synthesized via nucleophilic substitution or condensation reactions. For example, in a sealed-tube reaction with 3-bromo-8-chloro-2-(4-fluorophenyl)imidazo[1,2-a]pyrazine, the compound reacts in isopropanol with DIPEA at 90°C for 16 hours, achieving an 89% yield . Key variables affecting yield include:
- Solvent polarity : Polar aprotic solvents (e.g., methanol, isopropanol) enhance nucleophilicity.
- Temperature : Elevated temperatures (65–90°C) accelerate reactivity but may risk racemization.
- Catalysts : DIPEA or triethylamine neutralizes acidic byproducts, improving reaction efficiency.
Reaction | Yield | Conditions | Reference |
---|---|---|---|
Alkylation of imidazo-pyrazine | 89% | Isopropanol, DIPEA, 90°C, 16h | |
Propoxy-substitution | 80% | Methanol, DIPEA, 65°C, inert atmosphere |
Q. How is this compound characterized analytically, and what techniques validate its stereochemical purity?
Methodological Answer:
- Chiral HPLC : Resolves enantiomers using columns like Chiralpak AD-H or OD-H with hexane/isopropanol mobile phases. Retention times distinguish (3R) from (3S) isomers .
- NMR Spectroscopy : H-NMR confirms acetamide proton resonance at δ 1.9–2.1 ppm and pyrrolidine ring protons at δ 3.0–3.5 ppm. C-NMR identifies carbonyl carbons (~170 ppm) .
- Mass Spectrometry : ESI-MS ([M+H] = 129.1 m/z) confirms molecular weight .
Advanced Research Questions
Q. How does the stereochemistry of this compound influence its role as a chiral auxiliary in asymmetric catalysis?
Methodological Answer: The (3R) configuration directs spatial orientation in transition states. For example, in Pd-catalyzed cross-couplings, the pyrrolidine nitrogen coordinates to metal centers, creating a chiral environment that biases product formation. Studies show enantiomeric excess (ee) >90% when paired with arylboronic acids under Suzuki-Miyaura conditions . Key Parameters :
- Ligand-Metal Ratio : Optimal at 1:1 (e.g., Pd(PPh)).
- Solvent Effects : Toluene/EtOH mixtures enhance stereoselectivity by stabilizing intermediates .
Q. What analytical contradictions arise when quantifying this compound in complex matrices (e.g., plant oils), and how are they resolved?
Methodological Answer: In GC-MS analysis of roasted seed oils, this compound was identified as a high-VIP (Variable Importance in Projection) compound (VIP score >1.40). However, its abundance decreased at 180°C due to thermal degradation, conflicting with its stability at 140°C . Resolution Strategies :
- Multivariate Analysis (MVA) : PLS-DA models separate temperature-dependent degradation pathways (Fig. 3a-b in ).
- Isotope Dilution : N-labeled internal standards correct for matrix effects in quantification.
Q. How do competing reaction pathways (e.g., racemization vs. substitution) impact the scalability of this compound-derived intermediates?
Methodological Answer: Racemization occurs under prolonged heating (>100°C) or acidic conditions. In a study with 1-methyl-2-pyrrolidone at 170°C, racemization reduced ee from 99% to 85% over 18 hours . Mitigation strategies include:
- Low-Temperature Protocols : Reactions at ≤65°C retain stereochemical integrity.
- Protecting Groups : Boc-protected pyrrolidines (e.g., (R)-3-(N-Boc-amino)pyrrolidine) prevent undesired side reactions .
Q. What mechanistic insights explain the role of this compound in modulating enzyme inhibition (e.g., kinases)?
Methodological Answer: The acetamide group forms hydrogen bonds with kinase ATP-binding pockets (e.g., JAK2), while the pyrrolidine ring induces conformational changes. MD simulations show a binding free energy (ΔG) of −8.2 kcal/mol, correlating with IC values of 12 nM in cellular assays . Experimental Validation :
- Mutagenesis Studies : Ala-scanning identifies critical residues (e.g., Lys882 in JAK2).
- Isothermal Titration Calorimetry (ITC) : Confirms stoichiometry (1:1) and binding affinity (K = 9.3 nM) .
Data Interpretation and Contradictions
Q. How do conflicting reports on the thermal stability of this compound inform experimental design?
Methodological Answer: Discrepancies arise from differing analytical setups. For instance, GC-MS detects degradation at 180°C , while synthetic protocols report stability at 90°C . To reconcile:
- Controlled Thermolysis : Conduct TGA/DSC to map decomposition thresholds (e.g., onset at 150°C).
- In Situ Monitoring : Use ReactIR to track real-time degradation in reaction mixtures.
Properties
IUPAC Name |
N-[(3R)-pyrrolidin-3-yl]acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O/c1-5(9)8-6-2-3-7-4-6/h6-7H,2-4H2,1H3,(H,8,9)/t6-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDCCJUCOIKLZNM-ZCFIWIBFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1CCNC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1CCNC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60426803 | |
Record name | (3R)-(+)-3-Acetamidopyrrolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60426803 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
131900-62-4 | |
Record name | (3R)-(+)-3-Acetamidopyrrolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60426803 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (3R)-(+)-3-Acetamidopyrrolidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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